Introduction to the Quinoline Scaffold and the Significance of 8-Bromoquinolin-7-amine
Introduction to the Quinoline Scaffold and the Significance of 8-Bromoquinolin-7-amine
An In-depth Technical Guide to the Chemical Properties and Structure of 8-Bromoquinolin-7-amine
This technical guide provides a comprehensive analysis of 8-Bromoquinolin-7-amine, a notable heterocyclic scaffold. Given the limited direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and comparative data from closely related quinoline derivatives to offer expert insights into its structure, properties, and potential applications. This approach is designed for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific placement of substituents on the quinoline core is critical, as it finely tunes the molecule's physicochemical properties and biological activity.
8-Bromoquinolin-7-amine is a distinct isomer within the bromo-amino-quinoline family. The strategic placement of a bromine atom at the C-8 position and an amino group at the C-7 position creates a unique electronic and steric profile. The electron-withdrawing bromine can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the electron-donating amino group can act as a key hydrogen bond donor and a site for derivatization. This combination makes 8-Bromoquinolin-7-amine a molecule of interest for fragment-based drug discovery and as a building block for more complex therapeutic agents.
Molecular Structure and Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₉H₇BrN₂ | Calculated |
| Molecular Weight | 223.07 g/mol | Calculated |
| CAS Number | Not assigned / Not found | Comparative search |
| Appearance | Expected to be a solid, from off-white to yellow/brown | Based on related isomers[4] |
| Predicted LogP | ~3.16 | Based on 7-Bromoquinolin-8-amine[5] |
| Predicted pKa | ~3.0-4.0 | Based on electron-withdrawing effects on the quinoline nitrogen[6] |
| Aqueous Solubility | Predicted to be low | General property of substituted quinolines[1] |
Note: Predicted values are estimations derived from computational models and data from analogous compounds. Experimental verification is recommended.
Comparative Data of Bromo-Amino-Quinoline Isomers:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 7-Bromoquinolin-8-amine | 85656-65-1 | C₉H₇BrN₂ | 223.07 |
| 8-Bromoquinolin-5-amine | 116632-58-7 | C₉H₇BrN₂ | 223.07 |
| 8-Bromoquinolin-3-amine | 347146-15-0 | C₉H₇BrN₂ | 223.07 |
| 7-Bromoquinolin-2-amine | 116632-53-2 | C₉H₇BrN₂ | 223.07 |
Predicted Spectroscopic Profile
Unequivocal structure determination relies on spectroscopic analysis. The following profile for 8-Bromoquinolin-7-amine is predicted based on established substituent effects on the quinoline core.[7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to display distinct signals for the five aromatic protons. The electron-donating amino group (-NH₂) at C-7 will cause an upfield shift (to lower ppm) for adjacent protons, particularly H-6. Conversely, the electron-withdrawing bromine atom at C-8 will have a deshielding effect. Protons on the pyridine ring (H-2, H-3, H-4) will appear in the characteristic downfield region for heteroaromatic systems.
¹³C NMR Spectroscopy
The carbon spectrum will show nine distinct signals for the quinoline core. The carbon atom bearing the amino group (C-7) will be shifted upfield, while the carbon attached to the bromine (C-8) will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
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N-H Stretching: Two distinct bands in the 3400-3250 cm⁻¹ region, typical for a primary amine.
-
C-H Aromatic Stretching: Signals in the 3100-3000 cm⁻¹ range.
-
C=C/C=N Aromatic Stretching: Multiple sharp peaks between 1620-1450 cm⁻¹.
-
N-H Bending: A band in the 1650-1580 cm⁻¹ region.
-
C-Br Stretching: A signal in the lower frequency (fingerprint) region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will be characterized by a molecular ion peak (M⁺) corresponding to its exact mass. A key feature will be the isotopic pattern resulting from the presence of one bromine atom. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will produce two peaks of almost equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak.
Proposed Synthesis and Reactivity
While a specific, documented synthesis for 8-Bromoquinolin-7-amine is not prevalent in the literature, a plausible route can be designed based on standard methodologies for quinoline functionalization.[8]
Proposed Synthetic Pathway: Electrophilic Bromination
A logical approach involves the regioselective bromination of 7-aminoquinoline. The amino group is a strong activating, ortho-, para-director. Therefore, direct bromination would likely yield a mixture of products, with substitution occurring at the C-8 and C-6 positions. Optimizing reaction conditions (e.g., choice of brominating agent, solvent, and temperature) would be crucial to favor the desired 8-bromo isomer.
Caption: Proposed synthetic workflow for 8-Bromoquinolin-7-amine.
Key Reactivity Insights
-
Amino Group: The 7-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also strongly activates the ring towards further electrophilic substitution.
-
Bromo Group: The C-Br bond at the 8-position is a versatile synthetic handle. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents to build molecular complexity.
-
Quinoline Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also influences the overall electronic distribution of the bicyclic system.
Potential Applications in Drug Discovery and Materials Science
The biological activities of bromoquinoline isomers are well-documented, suggesting significant potential for 8-Bromoquinolin-7-amine. The specific substitution pattern can dramatically influence the compound's interaction with biological targets.[9]
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[3][10] Derivatives of 8-hydroxyquinoline, for example, have shown strong antiproliferative activity.[9] The bromo-amino substitution pattern of 8-Bromoquinolin-7-amine provides vectors to develop inhibitors of protein kinases, a major class of oncology targets.
-
Antimicrobial Agents: The quinoline scaffold is central to numerous antibacterial and antimalarial drugs.[2][11] The lipophilicity conferred by the bromine atom can enhance membrane permeability, a crucial factor for antimicrobial efficacy.[9]
Caption: Potential mechanism of action for quinoline-based kinase inhibitors.
Conclusion
8-Bromoquinolin-7-amine represents a promising but under-explored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and potential utility by drawing upon the rich chemistry of its isomers. Its unique substitution pattern offers a valuable platform for synthetic elaboration, making it a compelling candidate for screening libraries and as a core fragment in the development of novel therapeutics and functional materials. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this versatile molecule.
References
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Hoffman Fine Chemicals. (n.d.). CAS 2091268-96-9 | 8-Bromo-7-chloroquinolin-3-amine. Retrieved from [Link]
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American Chemical Society. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Retrieved from [Link]
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ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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NextSDS. (n.d.). 7-BroMoquinolin-8-aMine — Chemical Substance Information. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
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化源网 (Chemsrc). (n.d.). 7-溴喹啉-8-胺. Retrieved from [Link]
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PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]
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PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromoquinolin-2-amine. Retrieved from [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
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PMC. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]
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